BenchChemオンラインストアへようこそ!

Phylpa

DNA polymerase alpha enzyme selectivity DNA replication

Phylpa (PHYLPA, CAS 151766-47-1) is a naturally occurring cyclic lysophosphatidic acid (cPA) first isolated from the myxoamoebae of the true slime mold Physarum polycephalum. Its structure is uniquely defined by a cyclopropane-containing hexadecanoic acid esterified at the sn-1 position of glycerol and a cyclic phosphate bridging the sn-2 and sn-3 positions, formally sodium 1-O-[(9′S,10′R)-9′,10′-methanohexadecanoyl]-sn-glycerol 2,3-cyclic phosphate.

Molecular Formula C20H36NaO6P
Molecular Weight 426.5 g/mol
CAS No. 151766-47-1
Cat. No. B1434759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhylpa
CAS151766-47-1
Synonyms1-O-(9',10'-methanohexadecanoyl)-sn-glycero-2,3-cyclic phosphate
cLPA cpd
PHYLPA
Molecular FormulaC20H36NaO6P
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESCCCCCCC1CC1CCCCCCCC(=O)OCC2COP(=O)(O2)[O-].[Na+]
InChIInChI=1S/C20H37O6P.Na/c1-2-3-4-8-11-17-14-18(17)12-9-6-5-7-10-13-20(21)24-15-19-16-25-27(22,23)26-19;/h17-19H,2-16H2,1H3,(H,22,23);/q;+1/p-1/t17-,18+,19-;/m1./s1
InChIKeyGZICAWYFVDGKMD-CVEUAIMDSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phylpa (CAS 151766-47-1) – Procurement-Grade Physarum-Derived Cyclic Lysophosphatidic Acid for DNA Polymerase Alpha Research


Phylpa (PHYLPA, CAS 151766-47-1) is a naturally occurring cyclic lysophosphatidic acid (cPA) first isolated from the myxoamoebae of the true slime mold Physarum polycephalum [1]. Its structure is uniquely defined by a cyclopropane-containing hexadecanoic acid esterified at the sn-1 position of glycerol and a cyclic phosphate bridging the sn-2 and sn-3 positions, formally sodium 1-O-[(9′S,10′R)-9′,10′-methanohexadecanoyl]-sn-glycerol 2,3-cyclic phosphate [2]. Unlike conventional lysophosphatidic acid (LPA), Phylpa acts as a specific inhibitor of the eukaryotic DNA polymerase α family (pol α, δ, ε), a property absent in simple monoacyl LPAs [3]. This compound serves as the prototypical member of the cPA class and is the definitive reference standard for studying cyclic-phosphate-dependent lipid signaling and DNA replication enzymology.

Phylpa vs. Generic LPA or Simple Cyclic Phosphatidic Acid Analogs – Why Substitution Risks Misleading Results


Procurement specialists and researchers cannot assume functional equivalence between Phylpa and other cPA analogs or generic LPAs. The DNA polymerase α inhibitory activity of Phylpa is strictly dependent on the simultaneous presence of three structural features: (i) a cyclic 2,3-phosphate diester, (ii) a cyclopropane ring within the fatty acyl chain, and (iii) the correct (9′S,10′R) absolute stereochemistry of that cyclopropane [1]. Simple 1-palmitoyl or 1-oleoyl LPA, which lack the cyclic phosphate, show no detectable DNA polymerase inhibition [1]. Analogs that retain the cyclic phosphate but replace the cyclopropane-containing fatty acid with palmitoyl, oleoyl, or palmitoleoyl chains (e.g., PHYLPA-8, CAS 169736-88-3) exhibit only weak residual activity [1]. Even stereoisomers of Phylpa itself—PHYLPA-3 and PHYLPA-4 bearing the (9′R,10′S) configuration—are dramatically less potent [1]. Consequently, substituting Phylpa with a generic cPA species risks losing the DNA polymerase α inhibition phenotype that defines its primary research utility.

Quantitative Differentiation Evidence for Phylpa (CAS 151766-47-1) Relative to Closest Analogs and In-Class Candidates


DNA Polymerase α Family Selective Inhibition – Phylpa vs. LPA and Alternative DNA Polymerases

Phylpa at 10 µg/mL (approximately 20 µM) inhibits more than 80% of affinity-purified calf thymus DNA polymerase α activity [1]. Under identical assay conditions, the same concentration of Phylpa produces no detectable inhibition of DNA polymerase β or γ from various eukaryotic species, nor does it inhibit E. coli DNA polymerase I [1]. In direct contrast, 1-palmitoyl LPA and 1-oleoyl LPA—which lack the cyclic phosphate moiety—show no apparent inhibitory activity on any DNA polymerase tested [2]. This establishes a functional divergence between cyclic-phosphate-containing Phylpa and conventional monoacyl LPAs that is absolute (inhibition vs. no inhibition) rather than merely a difference in potency.

DNA polymerase alpha enzyme selectivity DNA replication lipid inhibitor

Stereochemistry-Dependent Potency – Natural Phylpa (PHYLPA-1) vs. Stereoisomers PHYLPA-3 and PHYLPA-4

Among four synthesized stereoisomers of Phylpa, only PHYLPA-1 (natural Phylpa; 9′S,10′R configuration) and PHYLPA-2 (3-O-acyl regioisomer with same 9′S,10′R stereochemistry) exhibit strong and specific inhibition of the DNA polymerase α family [1]. Their enantiomeric counterparts PHYLPA-3 (9′R,10′S, 1-O-acyl) and PHYLPA-4 (9′R,10′S, 3-O-acyl) are characterized as weak inhibitors [1]. This demonstrates that the (9′S,10′R) cyclopropane stereochemistry is a critical determinant of inhibitory potency, and that procurement of the correct stereoisomer is non-negotiable for achieving the reported biological activity.

stereochemistry-activity relationship cyclopropane configuration DNA polymerase inhibition potency

Cyclic Phosphate Motif Essentiality – Phylpa vs. Non-Cyclic LPA and PHYLPA-8

The cyclic 2,3-phosphate diester of Phylpa is indispensable for DNA polymerase α inhibition. 1-Palmitoyl LPA and 1-oleoyl LPA—which contain a free phosphate monoester at sn-3 rather than a cyclic diester—exhibit no apparent DNA polymerase inhibitory activity [1]. Furthermore, PHYLPA-8 (1-oleoyl-sn-glycero-2,3-cyclic phosphate, CAS 169736-88-3), which retains the cyclic phosphate but lacks the cyclopropane ring in its oleoyl fatty acid chain, is described as exhibiting only weak DNA polymerase α inhibitory activity [2]. This demonstrates that while the cyclic phosphate is necessary, it is not sufficient; the cyclopropane-containing fatty acid is also required for full potency.

cyclic phosphate structure-activity relationship DNA polymerase inhibitor design

Antiproliferative Activity in Human Fibroblasts – Phylpa Cellular Phenotype vs. Serum-Containing Conditions

Phylpa inhibits proliferation of human fibroblast cells (TIG-3 and TIG-7) cultured in chemically defined serum-free medium, with cells at S- and M-phases progressing to G2- and G1-phases respectively, resulting in G1- or G2-phase arrest [1]. The growth inhibition is reversible upon removal of Phylpa from the medium [1]. Notably, in the presence of serum, Phylpa does not show obvious inhibitory effects, indicating the existence of a serum factor that neutralizes its antiproliferative activity [1]. This serum-dependent conditional activity is a distinctive feature not reported for non-cyclopropane cPA analogs such as palmitoyl-cPA, which inhibits invasion independently of serum [2].

cell proliferation cell cycle arrest human fibroblast cAMP signaling

Tumor Cell Invasion Inhibition – Phylpa Derivative Pal-cLPA Benchmark vs. Phylpa as Natural Prototype

In a study evaluating Phylpa and its synthetic derivatives (collectively termed cLPA) for tumor cell invasion inhibition, Pal-cLPA (palmitoyl cyclic LPA, a synthetic derivative lacking the cyclopropane ring) achieved 93.8% inhibition of MM1 cell transcellular migration at 25 µM [1]. While Phylpa itself served as the natural prototype in this study, the published abstract designates Pal-cLPA as the most potent derivative among those tested [1]. This indicates that for invasion inhibition applications, the palmitoyl derivative may offer superior potency compared to the natural cyclopropane-containing Phylpa. However, Phylpa remains the essential reference compound for mechanistic studies, as its cyclopropane ring imparts distinct DNA polymerase α inhibitory activity not observed with Pal-cLPA [2].

tumor invasion metastasis inhibition melanoma cAMP

Distinct Target Profile – Phylpa as DNA Polymerase α Inhibitor vs. Carba-cPA Analogs as Autotaxin Inhibitors

The chemical evolution of the cPA scaffold has produced compounds with divergent primary targets. Phylpa, the natural cyclopropane-containing cPA, is defined primarily by its DNA polymerase α family inhibition (pol α, δ, ε) with no activity on pol β or γ [1]. Subsequent synthetic optimization replacing the glycerol oxygen atoms with carbon (carba analogs) yielded 3-carba-cPA derivatives such as palmitoleoyl 3-carbacyclic phosphatidic acid (3ccPA 16:1), which show minimal DNA polymerase activity but potently inhibit autotaxin (ATX) with an IC50 of 620 nM . This target-switch illustrates that Phylpa and carba-cPA analogs occupy distinct functional niches within the cPA class and should not be considered interchangeable.

autotaxin drug target selectivity carba-cPA phospholipid mediator

Validated Application Scenarios for Phylpa (CAS 151766-47-1) Based on Quantitative Differentiation Evidence


Selective Pharmacological Knockdown of Replicative DNA Polymerases in Eukaryotic Cell-Free Systems

When experimental protocols require selective inhibition of the replicative DNA polymerase α family (pol α, δ, ε) without affecting repair-type polymerase β or mitochondrial polymerase γ, Phylpa at approximately 20 µM provides >80% target inhibition with absolute selectivity over off-target polymerases. This application is uniquely served by Phylpa and PHYLPA-2, as generic LPA controls (1-palmitoyl LPA, 1-oleoyl LPA) show no polymerase inhibition whatsoever, and carba-cPA analogs lack this activity entirely. Researchers studying DNA replication fork dynamics, nucleotide incorporation fidelity, or polymerase switching mechanisms should procure Phylpa as the only validated chemical probe for this selectivity profile [1].

Cyclopropane- and Cyclic-Phosphate-Dependent Structure-Activity Relationship (SAR) Studies in Lipid Signaling

Phylpa serves as the essential reference compound for SAR studies investigating the contribution of the cyclopropane ring and cyclic phosphate to biological activity. Its stereochemically defined (9′S,10′R) configuration allows researchers to benchmark activity against the weak PHYLPA-3/PHYLPA-4 (9′R,10′S) stereoisomers and against non-cyclopropane analogs such as PHYLPA-8. Laboratories engaged in designing novel cPA-based inhibitors for either DNA polymerase or autotaxin targets require Phylpa as the natural prototype to establish baseline activity and validate synthetic analog potency [2].

Serum-Conditional Antiproliferative Signaling Studies in Human Fibroblast Models

For cell cycle and growth factor signaling research, Phylpa's reversible, serum-conditional antiproliferative effect on human TIG-3 and TIG-7 fibroblasts—with G1/G2 arrest and concomitant cAMP elevation—provides a unique tool to dissect serum-factor-dependent growth regulation. This phenotype is not reproduced by serum-independent cPA analogs such as Pal-cLPA, making Phylpa the appropriate choice for studies investigating the intersection of lipid signaling and serum-derived growth factors in cell cycle control [3].

Differentiation Between DNA Polymerase Inhibition and Invasion Inhibition Mechanisms in the cPA Family

Research programs comparing the mechanisms of cPA-mediated DNA polymerase inhibition versus tumor invasion suppression require both Phylpa (prototype DNA polymerase α inhibitor) and Pal-cLPA (optimized invasion inhibitor, 93.8% inhibition at 25 µM) as mechanistically distinct tool compounds. Phylpa's cyclopropane-containing structure confers DNA polymerase α inhibitory activity that is absent in Pal-cLPA, while Pal-cLPA's palmitoyl chain confers superior invasion inhibitory potency. Using both compounds in parallel enables dissection of the structural determinants governing these two pharmacologically independent activities of the cPA class [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phylpa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.